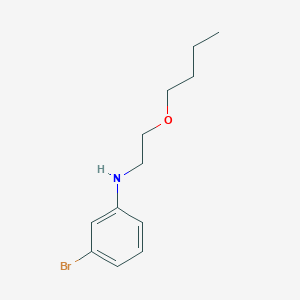
3-bromo-N-(2-butoxyethyl)aniline
Übersicht
Beschreibung
3-bromo-N-(2-butoxyethyl)aniline is a chemical compound with the molecular formula C12H18BrNO . It has a molecular weight of 272.19 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 3-bromo-N-(2-butoxyethyl)aniline is 1S/C12H18BrNO/c1-2-3-8-15-9-7-14-12-6-4-5-11(13)10-12/h4-6,10,14H,2-3,7-9H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
3-bromo-N-(2-butoxyethyl)aniline is a liquid at room temperature . It has a molecular weight of 272.19 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Properties
3-Bromo-N-(2-butoxyethyl)aniline is a brominated compound whose structural analogs have been extensively studied for various scientific applications. For instance, the synthesis and bromination of 2-(tert-butyl-NNO-azoxy)aniline have led to the production of bromoanilines, showcasing the potential for creating derivatives of 3-bromo-N-(2-butoxyethyl)aniline for specific applications Churakov et al., 1994. Additionally, studies on all-para-brominated poly(N-phenyl-m-aniline)s have shed light on the structural properties of brominated aniline derivatives, revealing their ability to adopt helical structures and showing potential for unique chemical properties and applications Ito et al., 2002.
Chemical Synthesis and Reactions
The reactivity of brominated aniline compounds is a key area of interest. Research on 3-bromacetyl-4-hydroxy-6-methyl-2H-pyran-2-ones, closely related to 3-bromo-N-(2-butoxyethyl)aniline, with different amines, has led to various reaction outcomes, indicating the potential for diverse synthetic routes and products when working with brominated aniline derivatives Briel et al., 2009. Furthermore, the synthesis of polyurethane cationomers incorporating anil groups suggests potential applications in creating materials with unique properties such as fluorescent behavior Buruianǎ et al., 2005.
Material Science and Photoluminescence
The inclusion of bromoaniline structures in polymers and materials has been explored, potentially opening avenues for the use of 3-bromo-N-(2-butoxyethyl)aniline in the development of new materials. Studies on heterodifunctional polyfluorenes, for example, have shown promising results in producing nanoparticles with high fluorescence brightness, indicating possible applications in optoelectronic devices or sensors Fischer et al., 2013.
Eigenschaften
IUPAC Name |
3-bromo-N-(2-butoxyethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO/c1-2-3-8-15-9-7-14-12-6-4-5-11(13)10-12/h4-6,10,14H,2-3,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWNBYQDKMFESH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCNC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(2-butoxyethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



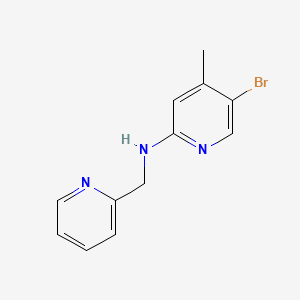
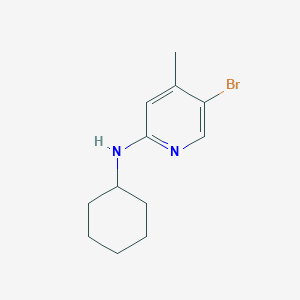
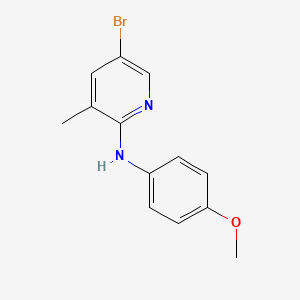
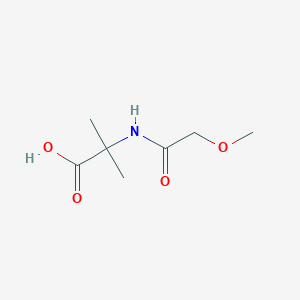
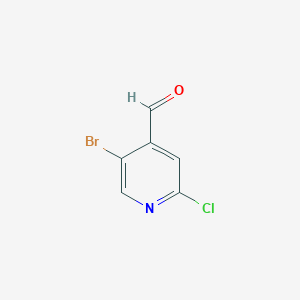
![6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1525357.png)
![7-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine](/img/structure/B1525361.png)
![3-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1525365.png)
![1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid](/img/structure/B1525366.png)
![6-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525367.png)
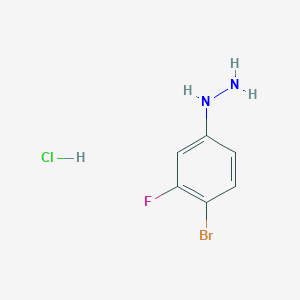
![N-Allyl-N-[2-(4-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride](/img/structure/B1525369.png)
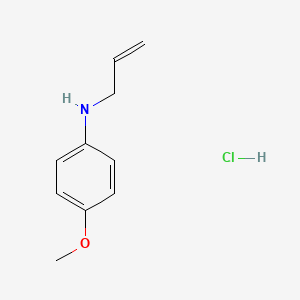
![1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride](/img/structure/B1525371.png)